(2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole
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Overview
Description
(2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole is a chiral compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a bromine atom at the 5-position and a methyl group at the 2-position in the indole ring makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole typically involves the bromination of 2-methylindole followed by reduction. One common method includes:
Bromination: 2-methylindole is treated with bromine in an organic solvent such as dichloromethane at low temperatures to selectively brominate the 5-position.
Reduction: The resulting 5-bromo-2-methylindole is then subjected to catalytic hydrogenation using a palladium catalyst to reduce the double bond in the indole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives.
Reduction Reactions: Further reduction can lead to the formation of fully saturated indole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 5-substituted-2-methyl-2,3-dihydro-1H-indole derivatives.
Oxidation: Formation of 5-bromo-2-methylindole-3-carboxaldehyde.
Reduction: Formation of 5-bromo-2-methylindoline.
Scientific Research Applications
(2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the indole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylindole: Lacks the dihydro component, making it less saturated.
2-methylindole: Lacks the bromine atom, affecting its reactivity and biological activity.
5-bromoindole: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
(2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and chiral nature, which can lead to distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
916903-14-5 |
---|---|
Molecular Formula |
C9H10BrN |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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